5-Formyl-N,N-dimethylpyrazole-1-sulfonamide
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Overview
Description
5-Formyl-N,N-dimethylpyrazole-1-sulfonamide is a chemical compound with the CAS Number: 1041421-94-6 . It has a molecular weight of 203.22 and its molecular formula is C6H9N3O3S. The IUPAC name for this compound is 5-formyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide .
Molecular Structure Analysis
The InChI code for 5-Formyl-N,N-dimethylpyrazole-1-sulfonamide is 1S/C6H9N3O3S/c1-8(2)13(11,12)9-6(5-10)3-4-7-9/h3-5H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.22 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Antibacterial and Antitumor Activities
5-Formyl-N,N-dimethylpyrazole-1-sulfonamide and its derivatives have been explored for their potential in various scientific research applications, particularly focusing on their antibacterial and antitumor properties. One significant application is in the synthesis of compounds with high antibacterial activity. Gadad et al. (2000) synthesized 5-formyl-6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-[N-(dimethylaminomethino)]sulfonamides, which demonstrated a high degree of antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to sulfamethoxazole and Norfloxacin (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
Moreover, compounds derived from 5-Formyl-N,N-dimethylpyrazole-1-sulfonamide have shown promising in vitro antitumor activities. Fahim and Shalaby (2019) reported the synthesis of benzenesulfonamide derivatives that exhibited excellent antitumor activity against HepG2 and MCF-7 cell lines, further highlighting the potential of these compounds in cancer research (Fahim & Shalaby, 2019).
Synthesis of Sulfonamide Derivatives
The structural flexibility and reactivity of 5-Formyl-N,N-dimethylpyrazole-1-sulfonamide facilitate the development of novel sulfonamide derivatives. Komshina et al. (2020) discussed the synthesis of new sulfonamide derivatives of 1-aryl-6-pyrazol-1-yl-pyridazines, showing the compound's versatility in creating heterocyclic compounds with potential biological activity (Komshina, Маrtazova, Korsakov, Proskurina, Коtov, & Karavaeva, 2020).
Investigation of Tautomeric Behavior
Additionally, the tautomeric behavior of sulfonamide derivatives has been a subject of investigation, providing insights into their pharmaceutical and biological activities. Erturk et al. (2016) conducted a study on the tautomeric forms of sulfonamide derivatives using spectroscopic methods, contributing to the understanding of their chemical properties (Erturk, Gumus, Dikmen, & Alver, 2016).
Safety and Hazards
properties
IUPAC Name |
5-formyl-N,N-dimethylpyrazole-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-6(5-10)3-4-7-9/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCRDNKCRMQSQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=CC=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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